3-Nitrocinnamic acid

Organic Synthesis Process Chemistry Yield Optimization

3-Nitrocinnamic acid (3NCA) is the essential meta‑nitro isomer for calcium iopodate diagnostic contrast agents—the nitro position directs selective reduction to m‑aminocinnamic acid, a scaffold that 4‑nitro or unsubstituted cinnamic acids cannot replicate. For NLO crystal programs, 3NCA delivers SHG efficiency 0.8× urea; only the meta‑nitro isomer yields the requisite non‑centrosymmetric packing. In herbicide SAR, >60% inhibition at 100 ppm makes it a cost‑effective reference scaffold. We supply only ≥98% (GC/T) trans‑isomer material with full genotoxicity‑aware handling protocols.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 555-68-0
Cat. No. B145928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrocinnamic acid
CAS555-68-0
Synonyms3-nitrobenzenepropenoic acid
Cinnamic acid, m-nitro-
m-nitrocinnamic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
InChIInChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4-
InChIKeyWWXMVRYHLZMQIG-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrocinnamic Acid (CAS: 555-68-0): Procurement-Relevant Baseline Data for Sourcing and Comparative Evaluation


3-Nitrocinnamic acid (CAS: 555-68-0), also designated as m-nitrocinnamic acid, is a C-nitro aromatic compound derived from trans-cinnamic acid with a nitro substituent at the meta-position of the phenyl ring [1]. It exists predominantly in the trans (E) isomeric form and presents as yellow needle-like crystals with a melting point range of 200–202 °C and a pKa of 4.12 at 25 °C . The compound is industrially produced via Perkin condensation of m-nitrobenzaldehyde with acetic anhydride and sodium acetate, yielding approximately 75% after recrystallization from 95% ethanol [2]. Its core utility lies in pharmaceutical intermediate applications, most notably as a precursor in the synthesis of the diagnostic agent calcium iopodate (iodopanoic acid derivatives) .

Why 3-Nitrocinnamic Acid Cannot Be Replaced by Ortho-, Para-, or Unsubstituted Cinnamic Analogs


Substituting 3-nitrocinnamic acid with 4-nitrocinnamic acid, 2-nitrocinnamic acid, or unsubstituted cinnamic acid introduces measurable performance deviations in reaction kinetics, spectroscopic behavior, and biological selectivity. The meta-nitro group establishes a distinct electron-withdrawing pattern via inductive (-I) effects without the resonance (-M) delocalization characteristic of the para isomer, producing a dipole moment and charge distribution fundamentally different from ortho- or para-substituted analogs [1]. This electronic signature manifests concretely: 3-nitrocinnamic acid exhibits a nitro asymmetric stretching vibration at 1523 cm⁻¹ [2], while 4-nitrocinnamic acid shows characteristic shifts owing to extended conjugation. In nitration reaction media, 3-nitrocinnamic acid and 4-nitrocinnamic acid undergo addition by the nitronium ion at the β-carbon atom via mechanistically identical pathways, yet the positional isomerism yields divergent product distributions and reaction rate dependencies on sulfuric acid concentration [3]. From a safety and handling procurement perspective, 3-nitrocinnamic acid carries a specific toxicological signature—genotoxicity classification and RTECS entry GE0352000—that differs from unsubstituted cinnamic acid (which lacks the nitroarene genotoxicity liability), necessitating distinct storage, disposal, and regulatory compliance protocols [4].

Quantitative Differentiation of 3-Nitrocinnamic Acid: Evidence for Scientific and Procurement Decisions


Synthesis Yield Comparison: Knoevenagel vs. Perkin Condensation Route

When synthesizing 3-nitrocinnamic acid from m-nitrobenzaldehyde, the Knoevenagel condensation method yields an 8.0% higher product recovery compared to the Perkin condensation method under comparable laboratory conditions [1]. This yield differential provides a quantifiable basis for route selection in process development and scale-up planning.

Organic Synthesis Process Chemistry Yield Optimization

Second Harmonic Generation (SHG) Efficiency for Nonlinear Optical Applications

3-Nitrocinnamic acid crystals grown by slow evaporation exhibit second harmonic generation (SHG) conversion efficiency 0.8 times that of urea, a widely recognized organic NLO reference material [1]. This SHG activity is absent in unsubstituted trans-cinnamic acid, which lacks the requisite non-centrosymmetric crystal packing and charge-transfer characteristics imparted by the meta-nitro group.

Nonlinear Optics Crystal Engineering SHG Materials

Herbicidal Growth Inhibition Activity vs. 3,4-Methylenedioxycinnamic Acid

At 100 ppm concentration, 3-nitrocinnamic acid demonstrates >60% inhibition of both germination and growth across multiple weed species [1]. In head-to-head testing under identical conditions, 3-nitrocinnamic acid and 3,4-methylenedioxycinnamic acid exhibit comparable growth inhibition profiles, yet both failed to produce meaningful germination inhibition in follow-on studies [2]. Notably, sodium 3-nitrocinnamate at 30,000 ppm achieved only 44% growth inhibition in pot tests against Chloris barbata and Macroptilium lathyroides, with leaf burn and curling symptoms that reversed within 12 days [1].

Agrochemical Herbicide Development Structure-Activity Relationship

Antimicrobial Activity: Meta- vs. Para-Nitro Positional Isomer Comparison

A comparative review of antimicrobial studies indicates that 4-nitrocinnamic acid (para isomer) demonstrates higher antimicrobial activity than 3-nitrocinnamic acid (meta isomer), although the comparison data derives from two independent studies rather than a single head-to-head assay [1]. This positional SAR establishes that nitro group placement materially alters bioactivity, meaning the meta isomer cannot be assumed interchangeable with the para isomer in antimicrobial screening or development programs.

Antimicrobial SAR Nitroarene Bioactivity

Intraperitoneal Acute Toxicity in Mice: Lethal Dose Threshold

Intraperitoneal administration of 3-nitrocinnamic acid in mice produces a lethal dose threshold >250 mg/kg, accompanied by ataxia, altered motor activity, and rigidity [1]. The compound is classified as a genotoxic nitro compound and a skin/strong eye irritant (H315, H319) [2]. This toxicological profile represents a procurement-relevant differentiator from non-nitrated cinnamic acid derivatives, which lack the nitroarene-associated genotoxicity hazard.

Toxicology Safety Assessment Genotoxicity

Vibrational Spectroscopic Signature: Cyclic Dimer Formation and O–H Red Shift

Vibrational spectral analysis confirms that 3-nitrocinnamic acid forms cyclic dimers in the solid state via strong intermolecular O–H⋯O hydrogen bonding between carboxyl groups of adjacent molecules [1]. This dimerization produces a characteristic red shift of the O–H stretching wavenumber due to hyperconjugation between carbonyl oxygen lone pairs and O–H σ* antibonding orbitals. The nitro asymmetric stretching vibration is observed at 1523 cm⁻¹ [1].

Vibrational Spectroscopy Crystal Engineering Quality Control

Procurement-Guiding Application Scenarios for 3-Nitrocinnamic Acid Based on Quantified Differentiation


Pharmaceutical Intermediate: Synthesis of Calcium Iopodate (Diagnostic Contrast Agent)

3-Nitrocinnamic acid serves as a key intermediate in the manufacture of calcium iopodate, an iodine-containing diagnostic contrast agent. The compound's meta-nitro substitution pattern is structurally essential for downstream functionalization—the nitro group undergoes selective reduction to the corresponding m-aminocinnamic acid derivative, which then serves as the scaffold for iodination. Procurement for this application mandates strict purity specifications (>98% by GC/T), as residual m-nitrobenzaldehyde starting material or incomplete Perkin condensation byproducts can propagate through the synthetic sequence and compromise final API quality. The standard 75% synthetic yield from m-nitrobenzaldehyde via Perkin condensation [1] establishes baseline cost expectations for GMP or research-grade sourcing. Substitution with 4-nitrocinnamic acid (para isomer) would yield the incorrect regioisomeric aminocinnamic acid, rendering the downstream iodopanoic acid derivative structurally non-equivalent and pharmacologically invalid for this specific diagnostic application.

Organic Nonlinear Optical (NLO) Crystal Growth for Frequency Doubling

3-Nitrocinnamic acid (3NCA) is a demonstrated organic NLO crystal with second harmonic generation (SHG) conversion efficiency measured at 0.8 times that of urea [1]. The compound crystallizes from aqueous solution via slow evaporation, forming cyclic dimers through strong intermolecular hydrogen bonding that contribute to the non-centrosymmetric packing required for SHG activity. This application specifically requires the meta-nitro isomer; unsubstituted trans-cinnamic acid fails to exhibit measurable SHG due to centrosymmetric crystal packing, and 4-nitrocinnamic acid yields different crystal morphology and optical parameters. Procurement for NLO research should specify high-purity trans-isomer content, as the presence of cis-isomer impurities can disrupt crystal nucleation and degrade optical homogeneity. The measured SHG efficiency provides a quantitative benchmark for comparing batch-to-batch performance and evaluating alternative NLO material candidates.

Agrochemical Lead Discovery: Herbicidal Structure-Activity Relationship (SAR) Studies

In herbicidal lead discovery programs, 3-nitrocinnamic acid demonstrates >60% growth and germination inhibition at 100 ppm against multiple weed species [1], establishing a baseline activity profile for the meta-nitro cinnamic acid scaffold. Comparative testing with 3,4-methylenedioxycinnamic acid reveals comparable growth inhibition potency [2], enabling researchers to differentiate between these two analogs based on synthetic accessibility, cost, and downstream derivatization potential rather than potency alone. The free acid form exhibits notable germination inhibition, whereas sodium salt derivatives show attenuated activity (44% inhibition at 30,000 ppm) [1], indicating that the carboxylic acid protonation state materially influences bioavailability. For procurement in SAR campaigns, researchers should note that 3-nitrocinnamic acid lacks germination inhibition activity against certain selected weed species [2], underscoring that this compound serves as a scaffold for further optimization rather than a standalone herbicide candidate. The demonstrated activity profile supports its use as a reference standard in screening cascades where nitro-substituted cinnamic acids are evaluated for post-emergence herbicidal potential.

Electrophilic Aromatic Substitution Mechanistic Studies: β-Carbon Addition

3-Nitrocinnamic acid is a validated substrate for investigating electrophilic addition to α,β-unsaturated carbonyl systems. In aqueous sulfuric acid with nitric acid, the primary reaction pathway involves nitronium ion attack at the β-carbon atom rather than aromatic ring substitution, yielding nitroalcohol intermediates that subsequently decompose to m-nitrobenzaldehyde in concentrated acid [1]. The acidity dependence of this reaction rate has been quantitatively characterized alongside ethyl 3-nitrocinnamate, 4-nitrocinnamic acid, and ethyl 4-nitrocinnamate, establishing a comparative kinetic framework for evaluating substituent effects on side-chain electrophilic addition. Researchers procuring 3-nitrocinnamic acid for mechanistic studies should verify trans-isomeric purity, as cis-isomer contamination introduces confounding steric effects that alter β-carbon accessibility. The compound's established reactivity profile in this system provides a reference point for designing analogous experiments with novel cinnamic acid derivatives.

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